molecular formula C18H21N3O3S2 B319287 3-methyl-N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]butanamide

3-methyl-N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]butanamide

Cat. No.: B319287
M. Wt: 391.5 g/mol
InChI Key: MUJBKRAFTTYRHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]butanamide is a complex organic compound with a molecular formula of C19H23N3O3S2 and a molecular weight of 405.534 Da This compound is characterized by its unique structure, which includes a phenylsulfamoyl group and a carbamothioyl group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]butanamide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may involve the following steps:

    Formation of the Phenylsulfamoyl Intermediate: This step involves the reaction of phenylamine with sulfonyl chloride to form the phenylsulfamoyl intermediate.

    Formation of the Carbamothioyl Intermediate: This step involves the reaction of an appropriate isothiocyanate with an amine to form the carbamothioyl intermediate.

    Coupling Reaction: The final step involves the coupling of the phenylsulfamoyl intermediate with the carbamothioyl intermediate in the presence of a suitable coupling agent to form the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]butanamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The phenylsulfamoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-methyl-N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]butanamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-methyl-N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]butanamide involves its interaction with specific molecular targets and pathways. The phenylsulfamoyl group can interact with enzymes and proteins, potentially inhibiting their activity. The carbamothioyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-N-{[4-(methylsulfamoyl)phenyl]carbamothioyl}butanamide
  • 3-methyl-N-{[4-(ethylsulfamoyl)phenyl]carbamothioyl}butanamide
  • 3-methyl-N-{[4-(propylsulfamoyl)phenyl]carbamothioyl}butanamide

Uniqueness

3-methyl-N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]butanamide is unique due to the presence of the phenylsulfamoyl group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H21N3O3S2

Molecular Weight

391.5 g/mol

IUPAC Name

3-methyl-N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]butanamide

InChI

InChI=1S/C18H21N3O3S2/c1-13(2)12-17(22)20-18(25)19-14-8-10-16(11-9-14)26(23,24)21-15-6-4-3-5-7-15/h3-11,13,21H,12H2,1-2H3,(H2,19,20,22,25)

InChI Key

MUJBKRAFTTYRHS-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)NC(=S)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2

Canonical SMILES

CC(C)CC(=O)NC(=S)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2

Origin of Product

United States

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